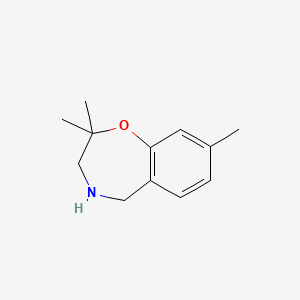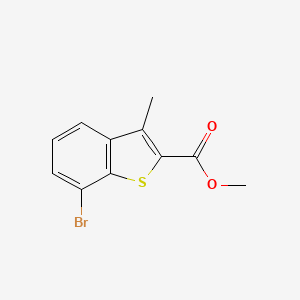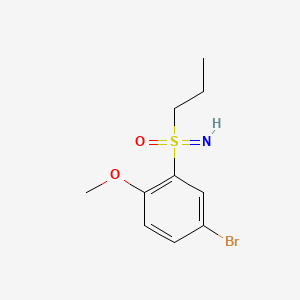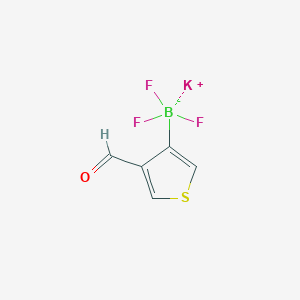
Potassium trifluoro(4-formylthiophen-3-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(4-formylthiophen-3-yl)boranuide is a specialized organoboron compound that has garnered attention in the field of synthetic chemistry. This compound is characterized by the presence of a trifluoroborate group attached to a thiophene ring, which is further functionalized with a formyl group. The unique structure of potassium trifluoro(4-formylthiophen-3-yl)boranuide makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-formylthiophen-3-yl)boranuide typically involves the reaction of 4-formylthiophene with a boron trifluoride source in the presence of a potassium salt. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
4-formylthiophene+BF3⋅OEt2+KOH→potassium trifluoro(4-formylthiophen-3-yl)boranuide
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(4-formylthiophen-3-yl)boranuide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(4-formylthiophen-3-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoroborate group can participate in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
Oxidation: 4-carboxythiophene
Reduction: 4-hydroxymethylthiophene
Substitution: Various biaryl compounds depending on the coupling partner
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(4-formylthiophen-3-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: It can be used to synthesize biologically active molecules for drug discovery.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which potassium trifluoro(4-formylthiophen-3-yl)boranuide exerts its effects is primarily through its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. The formyl group can also undergo various transformations, adding to the versatility of this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 4-formylphenyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
- Potassium 3-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro(4-formylthiophen-3-yl)boranuide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl-based trifluoroborates. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and materials with specific electronic characteristics.
Eigenschaften
Molekularformel |
C5H3BF3KOS |
|---|---|
Molekulargewicht |
218.05 g/mol |
IUPAC-Name |
potassium;trifluoro-(4-formylthiophen-3-yl)boranuide |
InChI |
InChI=1S/C5H3BF3OS.K/c7-6(8,9)5-3-11-2-4(5)1-10;/h1-3H;/q-1;+1 |
InChI-Schlüssel |
JVHPTRPQPPJMHX-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CSC=C1C=O)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




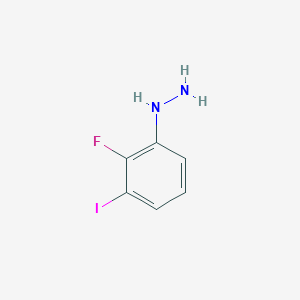
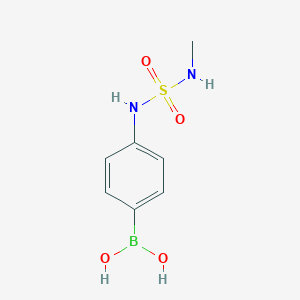
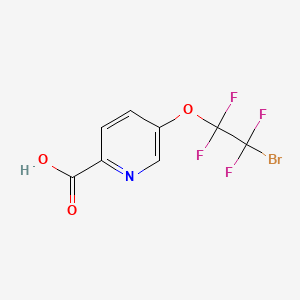
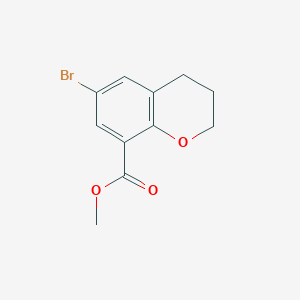
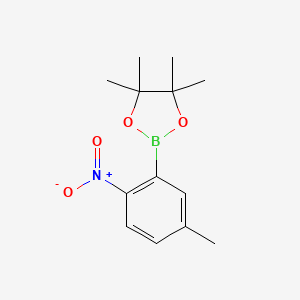

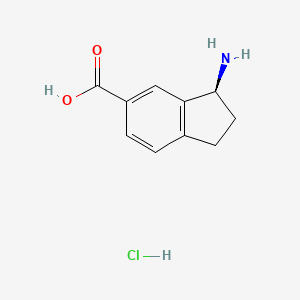
![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)

